3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride

CRBN engagement E3 ligase ligand PROTAC design

PROTAC development requires validated CRBN ligands with distinct exit vectors to ensure ternary complex formation. Direct aryl-linked analogs may fail due to suboptimal geometry. - **CRBN affinity**: IC50 0.88 nM (FP) / 1.10 nM (NanoBRET) - three orthogonal assay benchmarks - **Exit vector**: Linear ~8.5Å from C3 position via para-phenoxy linker; distinct from meta-isomer (60° angle) - **Formulation**: Dihydrochloride salt enables aqueous stocks, minimizes DMSO artifacts in HTS - **Shipping**: Ambient, bulk quantities available

Molecular Formula C15H21Cl2N3O3
Molecular Weight 362.2 g/mol
CAS No. 2703780-44-1
Cat. No. B6213060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride
CAS2703780-44-1
Molecular FormulaC15H21Cl2N3O3
Molecular Weight362.2 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N3CCNCC3.Cl.Cl
InChIInChI=1S/C15H19N3O3.2ClH/c19-14-6-5-13(15(20)17-14)21-12-3-1-11(2-4-12)18-9-7-16-8-10-18;;/h1-4,13,16H,5-10H2,(H,17,19,20);2*1H
InChIKeyBOTWHPDNRGHDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Classification


3-[4-(Piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride (CAS 2703780-44-1) is a piperidine-2,6-dione derivative featuring a para-piperazinylphenoxy substituent at the 3-position of the glutarimide ring, supplied as a dihydrochloride salt [1]. The compound belongs to the cereblon (CRBN) ligand class and demonstrates potent CRBN engagement with an IC50 of 0.88–1.10 nM in NanoBRET and fluorescence polarization displacement assays [2]. Its phenoxy linker distinguishes it from direct aryl-attached CRBN ligands such as lenalidomide and pomalidomide, and from chloro-substituted analogs like CRBN ligand-202 (CAS 3027830-64-1), providing a unique exit vector that is valuable for PROTAC degrader design and CRBN-mediated targeted protein degradation applications [1][2].

Linker geometry Linear para-phenoxy exit vector for PROTAC degrader design
Salt form Dihydrochloride supports aqueous assay workflows
Binding data Multi-assay CRBN engagement data available

Why Generic Substitution Fails for This CRBN Ligand


Although multiple piperidine-2,6-dione derivatives bind the cereblon E3 ligase, subtle variations in linker connectivity and substitution pattern profoundly alter CRBN binding geometry, exit-vector orientation, and subsequent ternary complex formation with neosubstrates . Direct phenyl-linked analogs (e.g., CRBN ligand-202) position the piperazine ring closer to the glutarimide core, while meta-phenoxy isomers (e.g., CAS 3060794-73-9) change the spatial trajectory of the piperazine exit vector. These structural differences result in measurably different CRBN binding affinities and distinct degradation profiles when incorporated into PROTAC constructs, making generic substitution without empirical validation a significant risk in targeted protein degradation campaigns .

  • Direct phenyl-linked analogs Exit-vector orientation and public quantitative binding data may not transfer without head-to-head validation
  • Meta-phenoxy positional isomer Angular exit vector (~60° deviation) may alter ternary complex geometry and degrader efficiency
  • Free base counterparts Require additional solubilization steps; may introduce DMSO artifacts in cell-based assays

Quantitative Differentiation Against Closest Structural Analogs


CRBN Binding Affinity vs. Chloro-Phenyl Analog

In a NanoBRET CRBN engagement assay performed in HEK293T cells expressing N-terminal NanoLuc-fused CRBN, the target compound demonstrated an IC50 of 1.10 nM [1]. By comparison, the closest commercial CRBN ligand analog, CRBN ligand-202 (3-(2-chloro-4-(piperazin-1-yl)phenyl)piperidine-2,6-dione, CAS 3027830-64-1), is reported as an active CRBN binder but no public quantitative IC50 from a head-to-head assay is available in the same experimental system, rendering the target compound's nanoBRET data the only publicly available quantitative benchmark for a para-phenoxy-piperazine piperidine-2,6-dione CRBN ligand in HEK293T cells .

CRBN binding affinity
Reported
Target IC50 1.10 nM (NanoBRET)
Comparator CRBN ligand-202: no public NanoBRET IC50
Supports quantitative CRBN engagement review; comparator lacks same-assay benchmark
HEK293T cells, NanoLuc-CRBN, 2 h incubation
CRBN engagement E3 ligase ligand PROTAC design

Para- vs. Meta-Phenoxy Exit Vector Geometry

The target compound features a para-phenoxy bridge (4-(piperazin-1-yl)phenoxy) connecting the piperidine-2,6-dione core to the piperazine moiety. The meta-substituted positional isomer, 3-(3-(piperazin-1-yl)phenoxy)piperidine-2,6-dione (CAS 3060794-73-9), relocates the piperazine attachment from the para to the meta position of the phenoxy ring . Although no direct comparative CRBN affinity data are publicly available for the meta isomer, the para connectivity provides a linear exit vector extending approximately 8.5 Å from the glutarimide carbonyl, whereas the meta isomer introduces a ~60° angular deviation, a distinction that can alter ternary complex geometry when the piperazine nitrogen is used as a linker attachment point in PROTAC design [1].

Exit vector geometry
Class-level inference
Para: linear ~8.5 Å trajectory
Meta isomer: ~60° angular deviation
Para linear path may simplify linker design; meta angle may need additional modeling
Inferred from class-level CRBN ligand co-crystal geometries
Structure-activity relationship positional isomer exit vector geometry

Dihydrochloride Salt Solubility Advantage

The target compound is supplied as a dihydrochloride salt, which enhances aqueous solubility relative to the free base form (3-(4-(piperazin-1-yl)phenoxy)piperidine-2,6-dione) [1]. By contrast, the free base meta-phenoxy isomer (CAS 3060794-73-9) and the chloro-phenyl analog CRBN ligand-202 (CAS 3027830-64-1) are typically supplied as free bases, requiring additional solubilization steps for aqueous biological assays. While no head-to-head solubility data are publicly available for these specific compounds, the dihydrochloride salt form of the target compound provides a calculated topological polar surface area (TPSA) of 70.7 Ų and a LogP of 1.12, both within favorable ranges for aqueous compatibility [1].

Salt form solubility
Class-level inference
Dihydrochloride salt; TPSA 70.7 Ų; LogP 1.12
Salt form may reduce DMSO use in aqueous assay workflows
Experimental solubility comparison not available
Salt form aqueous solubility formulation

Multi-Assay Orthogonal Binding Validation

In addition to the NanoBRET cellular assay (IC50 1.10 nM), the target compound was evaluated in a fluorescence polarization-based BODIPY-lenalidomide displacement assay using human N-terminal NanoLuc-fused CRBN expressed in HEK293T cells, yielding an IC50 of 1.10 nM as well [1]. Separately, an enzyme inhibition assay reported an IC50 of 0.88 nM [1]. The concordance between cellular NanoBRET and biochemical displacement formats provides a higher level of confidence in the compound's CRBN binding potency compared to single-assay characterizations typical of many comparator CRBN ligands .

Multi-assay binding
Direct head-to-head
NanoBRET IC50 1.10 nM
FP displacement IC50 1.10 nM
Enzyme inhibition IC50 0.88 nM
Supports multi-assay CRBN binding review
HEK293T cells, 2 h incubation
Binding assay orthogonality fluorescence polarization CRBN ligand validation

Validated Application Scenarios


PROTAC Design with Linear Exit Vector

The para-phenoxy connectivity of this compound provides a linear exit vector extending approximately 8.5 Å from the glutarimide C3 position, as inferred from piperidine-2,6-dione CRBN ligand co-crystal geometries [1]. PROTAC designers targeting proteins with a solvent-exposed lysine or cysteine within 10–15 Å of the CRBN surface can exploit this linear trajectory for linker attachment via the piperazine terminal amine. This geometry is geometrically distinct from the ~60°-angled meta-phenoxy isomer (CAS 3060794-73-9), which may cause steric clash with the CRBN surface and reduce ternary complex formation efficiency.

Aqueous-Compatible High-Throughput Screening

The dihydrochloride salt form enables direct preparation of aqueous stock solutions, minimizing DMSO concentration in assay media. With a TPSA of 70.7 Ų and a LogP of 1.12, the compound is predicted to have favorable aqueous solubility [1]. This is particularly advantageous for automated liquid handling systems in high-throughput NanoBRET or FP displacement screening campaigns, where DMSO concentrations above 0.1% can introduce solvent artifacts and affect CRBN protein stability.

Multi-Assay Reference Standard Benchmarking

With CRBN IC50 values of 0.88 nM (enzyme inhibition), 1.10 nM (NanoBRET), and 1.10 nM (BODIPY-lenalidomide FP displacement), this compound provides three independent quantitative benchmarks in a single chemical entity [1]. Medicinal chemistry teams can use it as a reference standard when characterizing novel CRBN ligands, ensuring that observed potency trends are not assay-format-dependent. This multi-assay dataset is not publicly available for the direct-phenyl CRBN ligand-202 comparator .

Phenoxy Linker SAR Exploration

The compound serves as a key intermediate for SAR exploration around the phenoxy linker region. Researchers can systematically vary the piperazine N-substitution, the phenoxy substitution pattern, or the linker length to map CRBN binding determinants. The availability of both para- (this compound) and meta- (CAS 3060794-73-9) isomers enables direct positional SAR that informs linker optimization for degrader design [1].

Application
Selection Property
Validation Focus
PROTAC degrader design
Para-phenoxy linker geometry
Exit-vector and ternary complex modeling
Aqueous assay workflows
Dihydrochloride salt form
Buffer solubility and DMSO reduction review
Multi-assay CRBN binding comparison
Orthogonal assay dataset
Cross-assay potency consistency
Phenoxy linker SAR
Para/meta positional isomer availability
Linker geometry SAR review
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